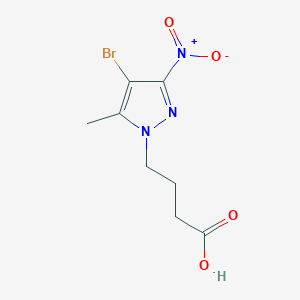

4-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid is a chemical compound with the molecular formula C8H10BrN3O4 and a molecular weight of 292.1 g/mol . This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry . Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide under ambient pressure, and an aryl iodide.

Butanoic Acid Substitution: The final step involves the substitution of the butanoic acid group, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

4-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid can undergo various types of chemical reactions, including:

Reduction: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst, iron powder, acidic conditions.

Reduction: Nucleophiles such as sodium azide, potassium cyanide, or thiols.

Substitution: Halogens (bromine, chlorine), nitric acid, sulfuric acid.

Major Products Formed

Oxidation: Amino derivatives of the pyrazole ring.

Reduction: Substituted pyrazoles with various functional groups.

Substitution: Halogenated, nitrated, or sulfonated pyrazoles.

Aplicaciones Científicas De Investigación

4-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 4-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The bromo group can participate in halogen bonding, which can influence the compound’s binding affinity to its targets .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

4-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Actividad Biológica

4-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid (abbreviated as compound L) is a pyrazolyl derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₀BrN₃O₄, with a molecular weight of approximately 252.08 g/mol. The compound features a pyrazole ring substituted with bromine and nitro groups, which are known to enhance biological activity through various mechanisms.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds structurally similar to L have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM, showcasing their potential as anti-inflammatory agents .

2. Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies have demonstrated that compounds similar to L possess activity against various bacterial strains, including E. coli and Bacillus subtilis. For example, one derivative showed significant inhibition against Mycobacterium tuberculosis at a concentration of 6.25 µg/mL, comparable to standard antibiotics .

3. Anticancer Potential

The anticancer activity of pyrazole derivatives has been explored in several studies. Compounds related to L have exhibited cytotoxic effects against different cancer cell lines, with some showing IC50 values lower than those of established chemotherapeutics like doxorubicin. Mechanistic studies suggest that these compounds induce apoptosis in cancer cells through the activation of caspase pathways .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many pyrazole derivatives inhibit key enzymes involved in inflammatory pathways and cancer progression.

- Cytokine Modulation : These compounds can modulate the expression of cytokines and growth factors, thus influencing immune responses and tumor growth.

- Induction of Apoptosis : The ability to trigger apoptotic pathways in cancer cells is a critical mechanism by which these compounds exert their anticancer effects.

Case Study 1: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory effects of various pyrazole derivatives, compound L was tested in a carrageenan-induced rat paw edema model. Results indicated a significant reduction in edema compared to control groups, suggesting its efficacy as an anti-inflammatory agent.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial activity of several pyrazole derivatives against clinical isolates of bacteria. Compound L exhibited notable antibacterial activity against resistant strains, highlighting its potential as an alternative therapeutic option in treating infections caused by multidrug-resistant bacteria.

Propiedades

IUPAC Name |

4-(4-bromo-5-methyl-3-nitropyrazol-1-yl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3O4/c1-5-7(9)8(12(15)16)10-11(5)4-2-3-6(13)14/h2-4H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URSLCWIGOHLECM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCCC(=O)O)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.